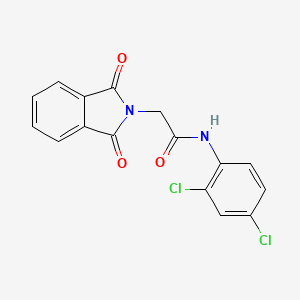
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DCPIB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a selective inhibitor of volume-regulated anion channels (VRACs), which are essential for the regulation of cell volume and the maintenance of cellular homeostasis.
Wirkmechanismus
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide selectively inhibits VRACs by blocking the chloride conductance through these channels. VRACs are activated in response to cell swelling, which leads to the efflux of chloride ions and organic osmolytes, resulting in the reduction of cell volume. This compound binds to a specific site on VRACs, preventing the efflux of chloride ions and organic osmolytes, which leads to the maintenance of cell volume.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, this compound inhibits cell migration and invasion, which are essential for tumor metastasis. In neurons, this compound protects against ischemic injury and excitotoxicity, which are major causes of neuronal damage in stroke and neurodegenerative diseases. In cardiac cells, this compound reduces the incidence of arrhythmias and improves cardiac function in heart failure models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages as a research tool, including its high selectivity and potency for VRACs, its reproducibility, and its ability to inhibit VRACs in various cell types. However, this compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and toxicity.
Zukünftige Richtungen
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has significant potential for further research and development in various fields. Some of the future directions for this compound research include:
1. Investigating the roles of VRACs in different cellular processes and diseases.
2. Developing more potent and selective VRAC inhibitors for therapeutic applications.
3. Studying the molecular mechanisms of this compound binding to VRACs and its effects on channel function.
4. Exploring the potential of this compound as a diagnostic tool for diseases associated with VRAC dysfunction.
5. Investigating the safety and efficacy of this compound in preclinical and clinical studies for various diseases.
Synthesemethoden
The synthesis of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves the reaction of 2,4-dichlorophenyl isocyanate with 1,3-dioxo-1,3-dihydro-2H-isoindole in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield. This method has been optimized to produce this compound with high purity and reproducibility.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its role in regulating cell volume and its potential therapeutic applications. It has been shown to inhibit VRACs in various cell types, including cancer cells, neurons, and cardiac cells. This compound has been used to investigate the physiological and pathological roles of VRACs in different cellular processes, such as cell migration, apoptosis, and proliferation. Furthermore, this compound has been tested as a potential therapeutic agent for various diseases, including cancer, stroke, and heart failure.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-9-5-6-13(12(18)7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLMVHAMOCCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)


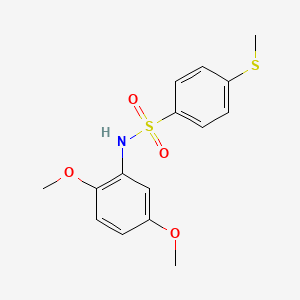
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
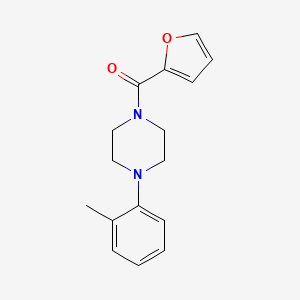
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
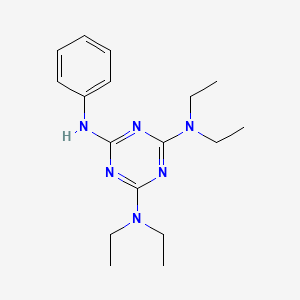
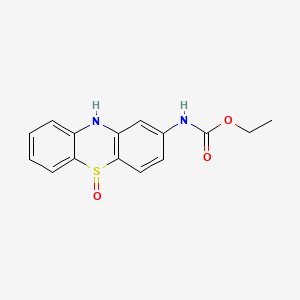
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
